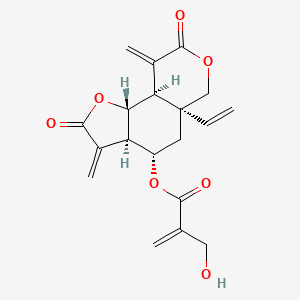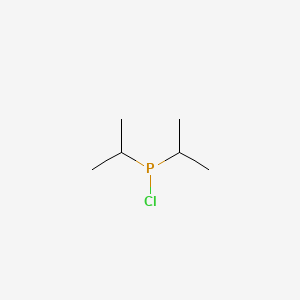
二异丙基氯化膦
描述
Synthesis Analysis
Chlorodiisopropylphosphine can be synthesized using magnesium, isopropyl chloride, and phosphorus trichloride in the presence of tetrahydrofuran as the solvent. The use of ultrasound irradiation in this process has been shown to significantly enhance the product yield to 80.1% with a purity of 96% after fractionation, offering a cleaner and more efficient synthesis method compared to traditional approaches (Zhang Bao-gui, 2007).
Molecular Structure Analysis
The molecular structure of chlorodiisopropylphosphine and its derivatives has been extensively studied, particularly in the context of metal complexes. For instance, the synthesis of sterically demanding phosphines based on a 2,6-dibenzhydryl-4-methylphenyl core has led to the development of mononuclear complexes with metals such as RuII, PdII, and PtII. These complexes have been structurally characterized, revealing significant C-H···π and C-H···M interactions (M. K. Pandey, J. Mague, M. Balakrishna, 2018).
Chemical Reactions and Properties
Chlorodiisopropylphosphine participates in various chemical reactions, forming complexes with significant catalytic activities. For example, the ruthenium complex synthesized from chlorodiisopropylphosphine derivatives has shown exceptional performance in the catalytic oxidation of styrene derivatives, highlighting its potential in industrial applications (M. K. Pandey, J. Mague, M. Balakrishna, 2018).
科学研究应用
合成改进
- 如张宝贵(2007 年)所证明,可以使用超声波辐射来改进二异丙基氯化膦的合成。与其他方法相比,这种方法将产率提高到 80.1%,纯度提高到 96%,提供了更清晰的溶液,并且更容易处理残留物 (张宝贵,2007 年)。
膦和蓝藻水华
- 膦 (PH3) 是蓝藻水华产生有毒微囊藻毒素的关键因素,会影响人类健康。Niu 等人(2020 年)研究了在升高的 CO2 下 Microcystis aeruginosa 对 PH3 的生理和生化反应,发现叶绿素 a、类胡萝卜素、净光合速率和总蛋白增加 (Niu 等人,2020 年)。
有机金属化学
- Joseph K. West 和 L. Stahl(2012 年)的研究涉及将环状和非环状锗和锡杂碳正离子插入磷-氯键,促进了有机金属化学领域的发展。这项研究对于理解氯(有机)膦的合成和反应性非常重要 (West 和 Stahl,2012 年)。
抗癌研究
- 包括氯金 (I) 膦配合物在内的金 (I) 膦配合物作为新型抗癌药物显示出有希望的结果。H. Scheffler、Ya You 和 I. Ott(2010 年)的研究重点介绍了这些复合物在各种癌细胞系中显着的抗增殖作用 (Scheffler 等人,2010 年)。
杀虫剂抗性研究
- 对 Tribolium castaneum 和 Rhyzopertha dominica 等昆虫中膦抗性的研究揭示了广泛使用基于膦的杀虫剂所带来的挑战。G. Opit 等人(2012 年)和其他人的研究对于理解和管理害虫物种的抗性至关重要 (Opit 等人,2012 年)。
安全和危害
Chlorodiisopropylphosphine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled only in a well-ventilated area and with appropriate protective clothing .
属性
IUPAC Name |
chloro-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPDBTOWHLZQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337132 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40244-90-4 | |
| Record name | Chlorodiisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40244-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040244904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FG5N54CYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Chlorodiisopropylphosphine particularly useful in ligand synthesis?
A: Chlorodiisopropylphosphine serves as a valuable precursor for synthesizing various metal ligand compounds []. Its reactivity stems from the presence of both the chlorine atom, which can be readily substituted, and the phosphorus atom's lone pair, capable of coordinating to metal centers. This versatility allows for the creation of diverse ligand structures with tailored electronic and steric properties, impacting the catalytic activity and selectivity of the resulting metal complexes.
Q2: What are the typical reaction conditions used to synthesize Chlorodiisopropylphosphine?
A: Chlorodiisopropylphosphine synthesis commonly utilizes magnesium, isopropyl chloride, and phosphorus trichloride as starting materials, with tetrahydrofuran as the solvent [, ]. This method often involves reacting a Grignard reagent (isopropylmagnesium chloride) with phosphorus trichloride at low temperatures (-30°C to -35°C) []. The use of tetrahydrofuran instead of diethyl ether as the solvent has been shown to improve both the reaction yield (up to 71.64%) and safety [].
Q3: How does ultrasound irradiation impact the synthesis of Chlorodiisopropylphosphine?
A: Studies show that employing ultrasound irradiation during the synthesis of Chlorodiisopropylphosphine leads to a significant increase in product yield, reaching up to 80.1% with a purity of 96% after fractionation []. Additionally, this method results in a clearer reaction solution, simplifying the disposal of residues and contributing to a cleaner overall process [].
Q4: Can you provide an example of Chlorodiisopropylphosphine's application in the synthesis of a specific metal complex?
A: Chlorodiisopropylphosphine plays a crucial role in forming ruthenium complexes featuring a neutral pincer PCP ligand with a central carbene moiety []. The ligand precursor, synthesized from pyrrole, formaldehyde, and chlorodiisopropylphosphine, reacts with a ruthenium precursor to yield a complex that acts as a moderately active precatalyst for the transfer hydrogenation of ketones []. This exemplifies the utility of Chlorodiisopropylphosphine in constructing ligands that enable valuable catalytic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




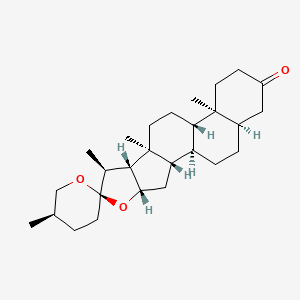


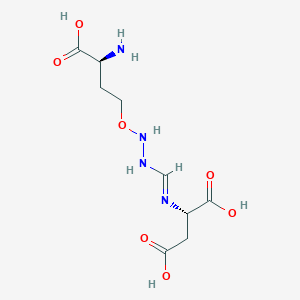


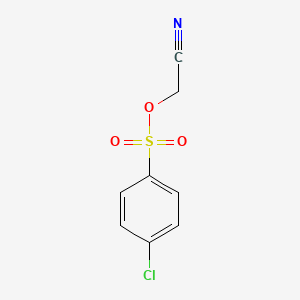

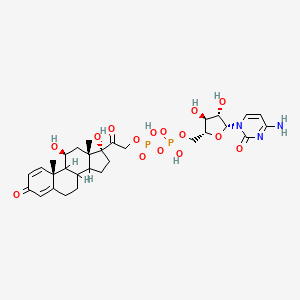
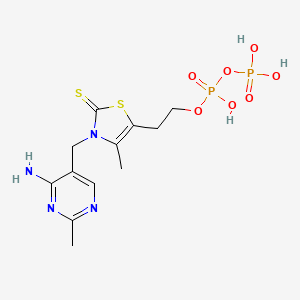
![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)

